Hexamethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

- Building Block: Due to its aromatic structure and high stability, hexamethylbenzene serves as a crucial building block for synthesizing various organic compounds. Researchers utilize it as a starting material or intermediate in the creation of complex molecules with specific functionalities [].

- Reagent: Hexamethylbenzene can also act as a reagent in specific organic reactions. Its well-defined structure and predictable behavior make it suitable for studying reaction mechanisms and developing new synthetic pathways [].

Solvent:

- High Purity: Hexamethylbenzene boasts an exceptional purity level, often exceeding 99%. This minimal interference makes it an ideal solvent for specific applications in research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy [].

- Helium-3 NMR: Hexamethylbenzene demonstrates excellent solubility properties for helium-3 (³He), a valuable isotope used in NMR spectroscopy. This allows researchers to study a broader range of molecules using ³He NMR, providing valuable insights into their structure and dynamics [].

Material Science Research:

- Organic Electronics: The unique electronic properties of hexamethylbenzene make it a potential candidate for developing organic electronic materials. Researchers are exploring its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to form ordered structures and exhibit semiconducting behavior [, ].

Organometallic Chemistry:

- Ligand: Hexamethylbenzene can function as a ligand in organometallic complexes. These complexes play a crucial role in various catalytic processes and offer valuable insights into the interaction between metals and organic molecules [].

Other Research Applications:

- Reference Standard: Due to its well-defined properties and high purity, hexamethylbenzene serves as a reliable reference standard in various analytical techniques like chromatography and spectroscopy [].

- Model Compound: Researchers sometimes utilize hexamethylbenzene as a model compound to study specific phenomena related to aromatic systems, such as the behavior of pi electrons and their interaction with external stimuli [].

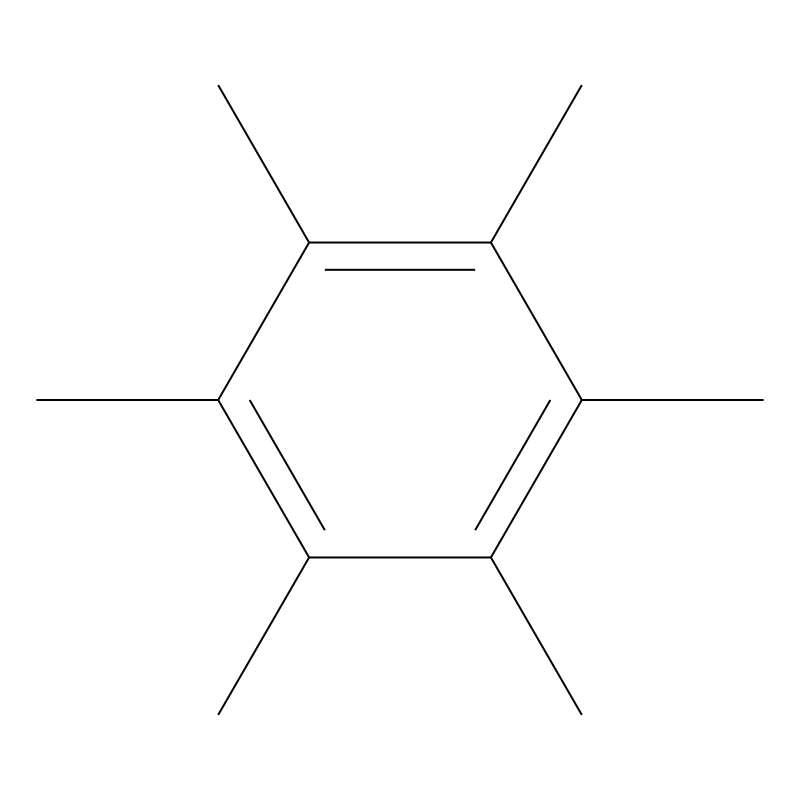

Hexamethylbenzene is a polycyclic aromatic hydrocarbon characterized by its molecular formula . It consists of a benzene ring in which all six hydrogen atoms have been replaced by methyl groups, making it a fully methylated derivative of benzene. This compound is notable for its unique structure, which imparts distinctive chemical properties, such as increased electron density due to the presence of multiple methyl substituents. The compound is also referred to as 1,2,3,4,5,6-hexamethylbenzene and is primarily of interest in chemical research rather than commercial applications .

- Oxidation: It can be oxidized to form mellitic acid, which occurs naturally as its aluminum salt in the mineral mellite .

- Adduct Formation: The compound forms adducts with electrophiles such as picryl chloride, likely due to π-stacking interactions between the aromatic systems .

- Complex Formation: Hexamethylbenzene acts as a ligand in organometallic chemistry, forming complexes with metals like zirconium and iron .

Hexamethylbenzene can be synthesized through several methods:

- Catalytic Reaction: Reacting phenol with methanol over solid catalysts like alumina at elevated temperatures (around 410–530 °C) yields hexamethylbenzene. This method can produce a mixture of byproducts including anisole and cresols .

- Trimerization: The trimerization of dimethylacetylene in the presence of specific catalysts also results in the formation of hexamethylbenzene .

- Zinc Chloride-Catalyzed Synthesis: An early synthesis method reported by Joseph Achille Le Bel and William H. Greene involves a one-pot reaction using zinc chloride as a catalyst at high temperatures (283 °C), achieving significant yields .

While hexamethylbenzene does not have widespread commercial applications, it serves important roles in chemical research:

- Ligand in Organometallic Chemistry: Its electron-rich structure allows it to function effectively as a ligand in various organometallic complexes .

- Solvent for Spectroscopy: It has been used as a solvent in nuclear magnetic resonance spectroscopy for specific isotopes like helium-3 .

Hexamethylbenzene shares structural similarities with other methylated aromatic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzene | C₆H₆ | Basic aromatic hydrocarbon |

| Toluene | C₇H₈ | One methyl group on benzene |

| Pseudocumene | C₉H₁₂ | Three methyl groups on benzene |

| Pentamethylbenzene | C₁₁H₁₈ | Five methyl groups; less stable than hexamethylbenzene |

| Hexaethylenebenzene | C₁₂H₁₈ | Similar structure but with ethyl groups |

Hexamethylbenzene is unique among these compounds due to its complete substitution of hydrogen atoms with methyl groups, resulting in increased steric hindrance and distinct electronic properties that influence its reactivity and interactions compared to less substituted analogs.

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Bonding Analysis of Compounds with Unusual Coordination of Carbon: Proposed Symmetric Systems with Six-Coordinate Carbon

Carl Trindle, Zikri Altun, Erdi Ata BledaPMID: 32872215 DOI: 10.3390/molecules25173937

Abstract

The possibility of carbon tetravalence in geometries other than tetrahedral and of carbon hypervalence has been taken seriously since the 1970s. Computational modeling and subsequent experimental validation have established the existence of molecules with carbon atoms with planar tetravalence and as many as six objects in carbon's coordination sphere. In this work, we develop insight into the nature of bonding to carbon in these unusual environs as provided by Bader's Atoms in Molecules (AIM) analysis of the electron density, along with the electron localization function (ELF) and the non-covalent index (NCI). We review several well-established systems (spiropentadiene dication, hexamethyl benzene dication, dimethanospiro[2.2]octaplane dication, and 1,8-dimethoxy-9-dimethoxyanthracene cation) and propose new D-symmetric variants of a hexacoordinated species.

The in vitro antitumor activity of arene-ruthenium(II) curcuminoid complexes improves when decreasing curcumin polarity

Francesco Caruso, Riccardo Pettinari, Miriam Rossi, Elena Monti, Marzia Bruna Gariboldi, Fabio Marchetti, Claudio Pettinari, Alessio Caruso, Modukuri V Ramani, Gottumukkala V SubbarajuPMID: 27293144 DOI: 10.1016/j.jinorgbio.2016.06.002

Abstract

The antitumor activity of ruthenium(II) arene (p-cymene, benzene, hexamethylbenzene) derivatives containing modified curcumin ligands (HCurcI=(1E,4Z,6E)-5-hydroxy-1,7-bis(3,4-dimethoxyphenyl)hepta-1,4,6-trien-3-one and HCurcII=(1E,4Z,6E)-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one) is described. These have been characterized by IR, ESI-MS and NMR spectroscopy. The X-ray crystal structure of HCurcI has been determined and compared with its related Ru complex. Four complexes have been evaluated against five tumor cell lines, whose best activities [IC(μM)] are: breast MCF7, 9.7; ovarian A2780, 9.4; glioblastoma U-87, 9.4; lung carcinoma A549, 13.7 and colon-rectal HCT116, 15.5; they are associated with apoptotic features. These activities are improved when compared to the already known corresponding curcumin complex, (p-cymene)Ru(curcuminato)Cl, about twice for the breast and ovarian cancer, 4.7 times stronger in the lung cancer and about 6.6 times stronger in the glioblastoma cell lines. In fact, the less active (p-cymene)Ru(curcuminato)Cl complex only shows similar activity to two novel complexes in the colon cancer cell line. Comparing antitumor activity between these novel complexes and their related curcuminoids, improvement of antiproliferative activity is seen for a complex containing CurcII in A2780, A549 and U87 cell lines, whose IC

are halved. Therefore, after replacing OH curcumin groups with OCH

, the obtained species HCurcI and its Ru complexes have increased antitumor activity compared to curcumin and its related complex. In contrast, HCurcII is less cytotoxic than curcumin but its related complex [(p-cymene)Ru(CurcII)Cl] is twice as active as HCurcII in 3 cell lines. Results from these novel arene-Ru curcuminoid species suggest that their increased cytotoxicity on tumor cells correlate with increase of curcuminoid lipophilicity.

Ring-slippage and multielectron redox properties of Fe/Ru/Os-bis(arene) complexes: does hapticity change really cause potential inversion?

Richard L Lord, Cynthia K Schauer, Franklin A Schultz, Mu-Hyun BaikPMID: 21894998 DOI: 10.1021/ja205169c

Abstract

Bis(hexamethylbenzene) complexes of the group 8 metals (Fe, Ru, Os) show surprising diversity in their electron-transfer mechanisms and associated thermodynamics for the M(II) → M(I) → M(0) redox series. In electrochemical experiments, the Fe complex exhibits normally ordered potentials separated by ∼1 V, the Ru system shows nearly overlapping one-electron redox events, and Os demonstrates a one-step, two-electron transfer with a peak potential separation suggestive of highly inverted potentials. It has been conjectured that the sequential one-electron transfers observed for Fe are due to the lack of an accessible η(4):η(6) Fe(0) state, destabilizing the fully reduced species. Using an established model chemistry based on DFT, we demonstrate that the hapticity change is a consequence of the bonding throughout this transition metal triad and that apparent multielectron behavior is controlled by the vertical electron attachment component of the M(II) → M(I) redox event. Furthermore, the η(6):η(6) Fe(0) triplet state is more favorable than the hypothetical η(4):η(6) singlet state, emphasizing that the hapticity change is not sufficient for multielectron behavior. Despite both displaying two-electron redox responses, Ru and Os traverse fundamentally different mechanisms based on whether the first (Os) or second (Ru) electron transfer induces the hapticity change. While the electronic structure analysis is limited to the Fe triad here, the conceptual model that we developed provides a general understanding of the redox behavior exhibited by d(6) bis(arene) compounds.Regulating the anticancer properties of organometallic dendrimers using pyridylferrocene entities: synthesis, cytotoxicity and DNA binding studies

Preshendren Govender, Tina Riedel, Paul J Dyson, Gregory S SmithPMID: 27193373 DOI: 10.1039/c6dt00849f

Abstract

A new series of eight first- and second-generation heterometallic ferrocenyl-derived metal-arene metallodendrimers, containing ruthenium(ii)-p-cymene, ruthenium(ii)-hexamethylbenzene, rhodium(iii)-cyclopentadienyl or iridium(iii)-cyclopentadienyl moieties have been prepared. The metallodendrimers were synthesized by first reacting DAB-(NH2)n (where n = 4 or 8, DAB = diaminobutane) with salicylaldehyde, and then the Schiff-base dendritic ligands were reacted in a one-pot reaction with the appropriate [(η(6)-p-iPrC6H4Me)RuCl2]2, [(η(6)-C6Me6)RuCl2]2, [(η(5)-C5Me5)IrCl2]2 or [(η(5)-C5Me5)RhCl2]2 dimers, in the presence of 4-pyridylferrocene. Heterometallic binuclear analogues were prepared as models of the larger metallodendrimers. All complexes have been characterized using analytical and spectroscopic methods. The cytotoxicity of the heterometallic metallodendrimers and their binuclear analogues were evaluated against A2780 cisplatin-sensitive and A2780cisR cisplatin-resistant human ovarian cancer cell lines and against a non-tumorigenic HEK-293 human embryonic kidney cell line. The second generation Ru(ii)-η(6)-C6Me6 metallodendrimer is the most cytotoxic and selective compound. DNA binding experiments reveal that a possible mode-of-action of these compounds involves non-covalent interactions with DNA.The action of methanol on phenol in the presence of alumina; formation of anisole, methylated phenols, and hexamethylbenzene

N M CULLINANE, S J CHARDPMID: 21008356 DOI: 10.1039/jr9450000821

Abstract

Low-frequency spectra of the hexamethylbenzene/tetracyanoethylene electron donor-acceptor complexes in solution studied by terahertz time-domain spectroscopy

Kohji Yamamoto, Md Humayun Kabir, Michitoshi Hayashi, Keisuke TominagaPMID: 19787897 DOI: 10.1039/b501410g

Abstract

We have measured the frequency dependent extinction coefficients and refractive indices of electron donor-acceptor (EDA) complexes consisting of hexamethylbenzene (HMB; electron donor) and tetracyanoethylene (TCNE; electron acceptor) in the low-frequency region by terahertz time-domain spectroscopy (THz-TDS). A mixture of the 1:1 (DA) and 2:1 (D2A) EDA complexes exist in carbon tetrachloride solution, and we successfully obtained the spectral components of the 1:1 and 2:1 EDA complexes separately by analyzing the concentration dependence of the THz spectra. The 1:1 and 2:1 complexes show quite different THz spectra of the extinction coefficient, reflecting unique features of dynamics, fluctuations and intermolecular interactions of these complexes. Polarization-selective THz-TDS on the crystalline DA complex shows two peaks at 53 and 70 cm(-1) in the spectral component perpendicular to the crystal axis. On the other hand, the crystalline D2A complex exhibits peaks at 42 and 50 cm(-1) in the perpendicular spectral component. We compare the obtained spectra of the crystalline complex and the results of molecular orbital calculations at the HF/6-31G(d) level of theory to discuss the intermolecular vibrational modes of the complexes.Investigation of the effect of a variety of pulse errors on spin I=1 quadrupolar alignment echo spectroscopy

Xiang Ma, Cheng Sun, Gregory S BoutisPMID: 21664160 DOI: 10.1016/j.jmr.2011.05.003

Abstract

We report on an analysis of a well known three-pulse sequence for generating and detecting spin I=1 quadrupolar order when various pulse errors are taken into account. In the situation of a single quadrupolar frequency, such as the case found in a single crystal, we studied the potential leakage of single and/or double quantum coherence when a pulse flip error, finite pulse width effect, RF transient or a resonance offset is present. Our analysis demonstrates that the four-step phase cycling scheme studied is robust in suppressing unwanted double and single quantum coherence as well as Zeeman order that arise from the experimental artifacts, allowing for an unbiased measurement of the quadrupolar alignment relaxation time, T(1Q). This work also reports on distortions in quadrupolar alignment echo spectra in the presence of experimental artifacts in the situation of a powdered sample, by simulation. Using our simulation tool, it is demonstrated that the spectral distortions associated with the pulse artifacts may be minimized, to some extent, by optimally choosing the time between the first two pulses. We highlight experimental results acquired on perdeuterated hexamethylbenzene and polyethylene that demonstrate the efficacy of the phase cycling scheme for suppressing unwanted quantum coherence when measuring T(1Q). It is suggested that one employ two separate pulse sequences when measuring T(1Q) to properly analyze the short time behavior of quadrupolar alignment relaxation data.Observation of NMR noise from solid samples

Judith Schlagnitweit, Jean-Nicolas Dumez, Martin Nausner, Alexej Jerschow, Bénédicte Elena-Herrmann, Norbert MüllerPMID: 20850362 DOI: 10.1016/j.jmr.2010.08.016

Abstract

We demonstrate that proton NMR noise signals, i.e. NMR spectra without excitation by radio frequency, can be obtained from solid samples. Experimental results are shown for static and magic-angle spinning conditions. In addition, a tuning procedure based on the probes' NMR noise characteristics and similar to the one described previously for liquids probes can also be used to optimize signal-to-noise ratios in ¹H-MAS experiments.Analysis of polycyclic aromatic hydrocarbons using desorption atmospheric pressure chemical ionization coupled to a portable mass spectrometer

Fred P M Jjunju, Simon Maher, Anyin Li, Abraham K Badu-Tawiah, Stephen Taylor, R Graham CooksPMID: 25503470 DOI: 10.1007/s13361-014-1029-2

Abstract

Desorption atmospheric pressure chemical ionization (DAPCI) is implemented on a portable mass spectrometer and applied to the direct detection of polycyclic aromatic hydrocarbons (PAHs) and alkyl substituted benzenes. The presence of these compounds in the environment poses a significant threat to the health of both humans and wildlife because of their carcinogenic, toxic, and mutagenic properties. As such, instant detection outside of the laboratory is of particular importance to allow in-situ measurement at the source. Using a rapid, high throughput, miniature, handheld mass spectrometer, several alkyl substituted benzenes and PAHs (i.e., 1,2,3,5-tetramethylbenzene, pentamethylbenzene, hexamethylbenzene, fluoranthene, anthracene, benzo[k]fluoranthene, dibenz[a,h]anthracene, acenaphthene, indeno[1,2,3-c,d]pyrene, 9-ethylfluorene, and 1-benzyl-3-methyl-naphthalene) were identified and characterized using tandem mass spectrometry (MS/MS) from ambient surfaces, in the open air. This method can provide almost instantaneous information while minimizing sample preparation, which is advantageous in terms of both cost and simplicity of analysis. This MS-based technique is applicable to a wide range of environmental organic molecules.Photocatalytic Oxygenation of Substrates by Dioxygen with Protonated Manganese(III) Corrolazine

Jieun Jung, Heather M Neu, Pannee Leeladee, Maxime A Siegler, Kei Ohkubo, David P Goldberg, Shunichi FukuzumiPMID: 26974004 DOI: 10.1021/acs.inorgchem.5b02019